1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide
Description
1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule featuring a fused isochromene scaffold with a ketone group at position 1 and a carboxamide substituent at position 3. The 4-(trifluoromethyl)phenyl group on the carboxamide nitrogen introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)11-5-7-12(8-6-11)21-15(22)14-9-10-3-1-2-4-13(10)16(23)24-14/h1-8,14H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIYPLQECVJCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenylacetic acid derivative, under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized isochromene derivatives, reduced alcohols, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with isochromene derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound improves lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism compared to dimethylamino or acetylphenyl substituents .
- Solubility: The dimethylamino substituent in increases water solubility (~2.5 mg/mL) compared to the trifluoromethyl derivative (<1 mg/mL estimated) .
Crystallographic and Spectroscopic Data
- Single-crystal X-ray studies for triazole derivatives (e.g., ) reveal planar carboxamide moieties and hydrogen-bonding networks critical for target binding .
- LC-MS data for naphthyridine carboxamides () show stable molecular ion peaks (e.g., m/z 422 [MH+]), supporting the stability of carboxamide derivatives under analytical conditions .
Biological Activity
The compound 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic derivative of isochromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide is . The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 360.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antioxidant Activity
Recent studies have indicated that derivatives of isochromene exhibit significant antioxidant properties. The structure of 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide may contribute to its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that compounds with similar structures can demonstrate antioxidant activities several times greater than ascorbic acid .
Antiplatelet Activity
Compounds based on the isochromene scaffold have also been evaluated for their antiplatelet effects. In studies involving arachidonic acid-induced platelet aggregation, certain analogs have shown significantly enhanced activity compared to aspirin. This suggests that 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide may possess similar antiplatelet properties .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes linked to inflammatory responses and cancer progression:
- Cyclooxygenase (COX) : It has been suggested that the trifluoromethyl group may enhance interaction with COX enzymes, potentially leading to anti-inflammatory effects.
- Lipoxygenases (LOX) : Preliminary data indicate moderate inhibition of LOX enzymes, which are crucial in mediating inflammatory processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the trifluoromethyl group appears to increase both lipophilicity and enzyme interaction capabilities. Studies have shown that modifications to the phenyl ring can lead to varied biological outcomes:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity |
| Alterations in phenyl ring | Varying enzyme inhibition |
Case Studies
In a recent study focusing on a series of isochromene derivatives, compounds structurally related to 1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide were synthesized and evaluated for their biological activities. The findings demonstrated that several analogs exhibited potent antioxidant and antiplatelet effects, with some showing up to 16-fold greater activity than conventional agents like aspirin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
